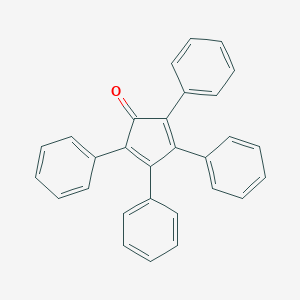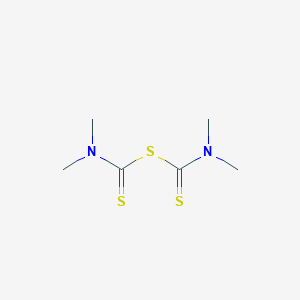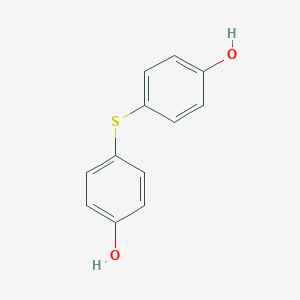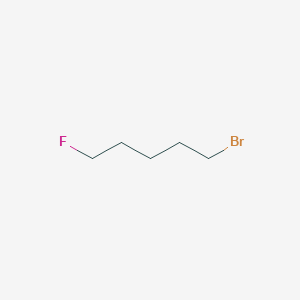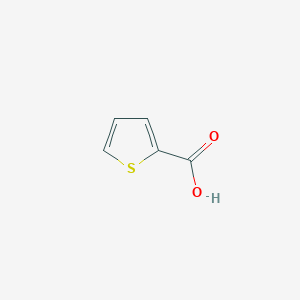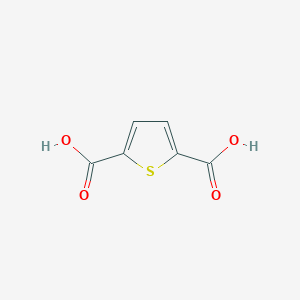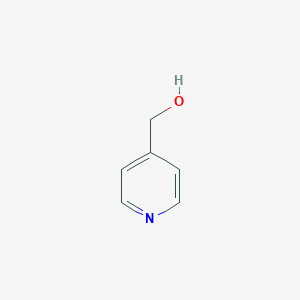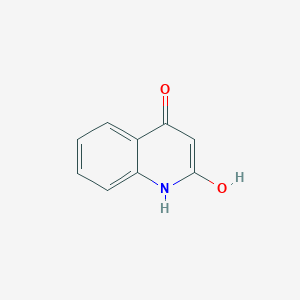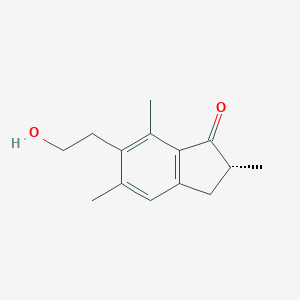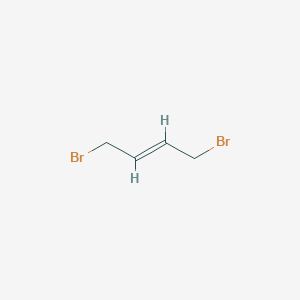
1,4-Dibromo-2-buteno
Descripción general
Descripción
1,4-Dibromo-2-butene is a chemical compound that serves as an intermediate in various organic synthesis processes. It is a dibromo derivative of butene and can be utilized to prepare a range of other chemical entities through substitution and addition reactions.
Synthesis Analysis
The synthesis of 1,4-Dibromo-2-butene can be achieved through a practical two-step process. Initially, cuprate addition to commercially available 1,4-dibromo-2-butene yields 3-alkyl-4-bromo-1-butene, which is a product of S(N)2' substitution. Subsequently, dehydrohalogenation of this intermediate gives rise to 2-alkyl-1,3-butadienes . This method demonstrates the versatility of 1,4-dibromo-2-butene as a precursor for further chemical transformations.
Molecular Structure Analysis
While the specific molecular structure of 1,4-dibromo-2-butene is not detailed in the provided papers, insights can be drawn from the structure of related compounds. For instance, the molecular structure of cis-1,4-dichloro-2-butene has been determined by gas phase electron diffraction, revealing that the molecules predominantly exist in a form with one carbon-chlorine bond nearly eclipsing the C=C bond, while the other carbon-chlorine bond rotates away . This information on a similar molecule can provide a basis for understanding the steric and electronic considerations in the molecular structure of 1,4-dibromo-2-butene.
Chemical Reactions Analysis
1,4-Dibromo-2-butene is reactive towards π-bonds, as demonstrated by the stereospecific addition reactions it undergoes. For example, the reaction with disilyne compounds proceeds in a stereospecific manner, leading to the formation of various cyclic and acyclic organosilicon compounds . Additionally, the instability of 1,4-bisdiazo-2-butene, a related compound, in protic solvents indicates the potential for complex reaction pathways and the formation of unexpected products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dibromo-2-butene are not explicitly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as liquid-crystalline polyethers derived from 1,4-dibromo-2-butene, suggest that the compound's properties are conducive to the formation of materials with unique phase behaviors . The reactivity of 1,4-dibromo-2-butene with various reagents and under different conditions, as seen in the synthesis of diborene compounds and the preparation of poly(1,4-butadiene-b-1,2-butadiene) , further indicates its versatile chemical nature.
Aplicaciones Científicas De Investigación
Síntesis orgánica
1,4-Dibromo-2-buteno es un reactivo valioso en la síntesis orgánica. Sirve como intermedio en la preparación de diversos compuestos orgánicos. Por ejemplo, se puede utilizar para sintetizar complejos macrocíclicos de diazadioxa oxovanadio (IV), que son de interés debido a sus posibles propiedades catalíticas .
Investigación farmacéutica
En la investigación farmacéutica, los derivados de this compound pueden explorarse por su actividad biológica. Si bien las aplicaciones directas en el desarrollo de fármacos no están ampliamente documentadas, el papel del compuesto como bloque de construcción para moléculas más complejas lo convierte en un candidato para la síntesis de posibles productos farmacéuticos .
Química de polímeros
This compound juega un papel en la química de polímeros donde se puede utilizar para modificar polímeros o crear nuevas estructuras de polímeros. Su capacidad para reaccionar con otros compuestos puede conducir a la formación de polímeros con propiedades únicas, potencialmente útiles para materiales avanzados .
Ciencia de materiales
En la ciencia de los materiales, this compound puede estar involucrado en la síntesis de materiales con características específicas. Por ejemplo, podría utilizarse en la creación de nuevos materiales con propiedades eléctricas o mecánicas particulares que podrían ser beneficiosas en diversas aplicaciones industriales .
Ciencia ambiental
Las aplicaciones de this compound en la ciencia ambiental no están bien definidas. Sin embargo, sus derivados podrían estudiarse por su impacto ambiental, degradación o como intermediarios en la síntesis de materiales respetuosos con el medio ambiente .
Química analítica
En la química analítica, this compound podría utilizarse como un estándar o compuesto de referencia en varios métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos o el desarrollo de nuevas técnicas analíticas .
Investigación bioquímica
En la investigación bioquímica, this compound puede utilizarse en el estudio de reacciones catalizadas por enzimas o vías metabólicas que involucran estructuras similares. También podría ser un precursor en la síntesis de moléculas bioquímicamente relevantes .
Aplicaciones industriales
Industrialmente, this compound podría emplearse en la síntesis de productos químicos que se utilizan en los procesos de fabricación o como intermedios en la producción de bienes de consumo. Su reactividad con diversas sustancias orgánicas e inorgánicas lo convierte en un compuesto versátil en la química industrial .
Mecanismo De Acción
Target of Action
1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .
Mode of Action
1,4-Dibromo-2-butene interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.
Pharmacokinetics
Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of 1,4-Dibromo-2-butene’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibromo-2-butene. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .
Direcciones Futuras
While specific future directions for 1,4-Dibromo-2-butene are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of antimicrobial superabsorbers and in the investigation of the metabolism of halopropanes . This suggests potential future applications in the development of antimicrobial materials and in environmental science.
Propiedades
IUPAC Name |
(E)-1,4-dibromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024941 | |
| Record name | (E)-1,4-Dibromo-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992) | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
397 °F at 760 mmHg (NTP, 1992) | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
821-06-7, 6974-12-5 | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-1,4-Dibromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-1,4-Dibromo-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,4-dibromobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dibromobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
128.1 °F (NTP, 1992) | |
| Record name | (E)-1,4-DIBROMO-2-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20120 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.
A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of 1,4-dibromo-2-butene and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []
ANone: Yes, 1,4-dibromo-2-butene exists as both cis and trans isomers.
A: The cis and trans isomers of 1,4-dibromo-2-butene exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []
ANone: 1,4-Dibromo-2-butene is a versatile reagent used for:
ANone: 1,4-Dibromo-2-butene is a key monomer in the synthesis of various polymers:
ANone: Polymers synthesized from 1,4-dibromo-2-butene can exhibit a range of properties:
ANone: The stereochemistry of 1,4-dibromo-2-butene, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:
ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from 1,4-dibromo-2-butene demonstrate catalytic activity in various reactions:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



